molecular formula C18H17Cl2FN2O3S B2865405 N-(3,5-dichlorophenyl)-4-fluoro-3-piperidin-1-ylsulfonylbenzamide CAS No. 451499-10-8

N-(3,5-dichlorophenyl)-4-fluoro-3-piperidin-1-ylsulfonylbenzamide

Cat. No. B2865405
CAS RN: 451499-10-8
M. Wt: 431.3
InChI Key: MELDBTCRKBVBTH-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or use, such as whether it’s used in any industrial processes, pharmaceuticals, or research .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves analyzing the compound’s molecular structure, including its atomic arrangement and any functional groups. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the mechanism, and the products formed .


Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (like melting point, boiling point, solubility) and chemical properties (like acidity, basicity, reactivity) .

Scientific Research Applications

Comprehensive Analysis of “N-(3,5-dichlorophenyl)-4-fluoro-3-(piperidin-1-ylsulfonyl)benzamide”

Drug Design and Development: “N-(3,5-dichlorophenyl)-4-fluoro-3-(piperidin-1-ylsulfonyl)benzamide” shows potential in the field of drug design due to its structural complexity and functional groups that may interact with various biological targets. Its sulfonyl and amide groups could be key in binding with proteins or enzymes, making it a candidate for the development of new therapeutic agents.

Neutron Capture Therapy: Boron-containing compounds like this one are explored for their use in neutron capture therapy, a type of cancer treatment. The boron isotope, when exposed to neutrons, undergoes a reaction that produces alpha particles, which can destroy cancer cells .

Organic Synthesis Building Blocks: The compound’s boronic ester moiety is valuable in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are used to form carbon-carbon bonds in the synthesis of complex organic molecules .

Protodeboronation Research: Research into the protodeboronation of boronic esters, which involves the removal of the boron moiety, is crucial for the development of new synthetic methodologies. This compound could serve as a substrate for studying new protodeboronation techniques .

Hydromethylation of Alkenes: The compound could be used in the development of new transformations, such as formal anti-Markovnikov hydromethylation of alkenes, which is a valuable but underexplored area in organic chemistry .

Chemical Stability Studies: The stability of boronic esters in aqueous environments is a significant concern in pharmaceutical chemistry. This compound could be used to study the hydrolysis of boronic esters at physiological pH, which is crucial for the development of boron-containing drugs .

Mechanism of Action

If the compound is a drug or an enzyme, this would involve understanding how it interacts with its target to exert its effect .

Safety and Hazards

This involves understanding the compound’s toxicity, flammability, and environmental impact. Material Safety Data Sheets (MSDS) are a good source of this information .

properties

IUPAC Name

N-(3,5-dichlorophenyl)-4-fluoro-3-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2FN2O3S/c19-13-9-14(20)11-15(10-13)22-18(24)12-4-5-16(21)17(8-12)27(25,26)23-6-2-1-3-7-23/h4-5,8-11H,1-3,6-7H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELDBTCRKBVBTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC(=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dichlorophenyl)-4-fluoro-3-piperidin-1-ylsulfonylbenzamide

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